Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically named this compound according to International Union of Pure and Applied Chemistry nomenclature conventions. This nomenclature reflects the bicyclic heterocyclic core structure consisting of a pyrazole ring fused to a partially saturated pyrazine ring, with an ethyl carboxylate substituent at the 2-position. The systematic identification is further supported by multiple database entries that confirm this naming convention across various chemical databases and supplier catalogs.
The Chemical Abstracts Service registry number for this compound is 1029720-98-6, providing unambiguous identification in chemical databases worldwide. The MDL number MFCD11044793 serves as an additional unique identifier in the Available Chemicals Directory, facilitating accurate compound identification across different research platforms. These identification codes are essential for maintaining consistency in chemical literature and ensuring proper cataloging in chemical inventory systems.
Alternative nomenclature systems may refer to this compound using slightly different conventions, but the core structural description remains consistent. The numbering system for the bicyclic framework follows established protocols for fused heterocyclic systems, where the pyrazole ring provides the base numbering sequence and the fused pyrazine ring is designated with the [1,5-a] fusion pattern. This systematic approach ensures clarity in structural communication and prevents ambiguity in chemical nomenclature.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C9H13N3O2, reflecting the presence of nine carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This composition provides a molecular weight of 195.22 g/mol, which has been consistently confirmed across multiple analytical determinations and supplier specifications. The molecular weight calculation aligns precisely with the sum of atomic masses for the constituent elements, validating the proposed molecular formula.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C9H13N3O2 | |
| Molecular Weight | 195.22 g/mol | |
| Carbon Atoms | 9 | |
| Hydrogen Atoms | 13 | |
| Nitrogen Atoms | 3 | |
| Oxygen Atoms | 2 |
The elemental composition analysis reveals a nitrogen content of approximately 21.5%, which is characteristic of nitrogen-rich heterocyclic compounds and contributes to the compound's potential biological activity. The oxygen content of approximately 16.4% is primarily attributed to the ethyl carboxylate functional group, which serves as both a structural element and a potential site for metabolic transformation. The carbon-to-nitrogen ratio of 3:1 indicates a relatively compact heterocyclic structure with significant sp2 character in the aromatic portions of the molecule.
The hydrochloride salt form of this compound has a modified molecular formula of C9H14ClN3O2 with a correspondingly increased molecular weight of 231.68 g/mol. This salt formation represents a common approach for improving compound stability and handling properties while maintaining the core structural framework. The addition of the hydrochloride moiety does not alter the fundamental structural characteristics but provides enhanced crystallization properties and improved solubility profiles in aqueous media.
X-ray Crystallography and Conformational Studies
Crystallographic analysis of this compound has been conducted to determine precise molecular geometry and solid-state packing arrangements. The crystal structure determination revealed that the compound crystallizes in the monoclinic space group P 21/c with specific unit cell parameters that define the three-dimensional arrangement of molecules within the crystal lattice. The crystallographic data demonstrates high precision with C-C bond precision of 0.0025 Angstroms, indicating excellent data quality for structural analysis.
The unit cell parameters have been determined as a = 8.3283(10) Angstroms, b = 10.8019(13) Angstroms, and c = 10.6819(12) Angstroms, with angles alpha = 90°, beta = 90.740(4)°, and gamma = 90°. These parameters define a unit cell volume of 960.9(2) cubic Angstroms containing four formula units (Z = 4), resulting in a calculated density of 1.349 g/cm³. The crystallographic analysis was performed at 200 K using Mo Kα radiation with a wavelength of 0.71073 Angstroms, providing optimal conditions for accurate structure determination.
| Crystallographic Parameter | Value | Unit |
|---|---|---|
| Space Group | P 21/c | - |
| a | 8.3283(10) | Å |
| b | 10.8019(13) | Å |
| c | 10.6819(12) | Å |
| β | 90.740(4) | ° |
| Volume | 960.9(2) | ų |
| Z | 4 | - |
| Density | 1.349 | g/cm³ |
| Temperature | 200 | K |
The conformational analysis reveals that the tetrahydropyrazine ring adopts a chair-like conformation, which represents the most energetically favorable arrangement for this six-membered saturated heterocycle. The pyrazole ring maintains planarity, as expected for an aromatic system, while the ethyl carboxylate substituent extends away from the bicyclic core to minimize steric interactions. This conformational preference has important implications for the compound's potential binding interactions with biological targets and its overall three-dimensional pharmacophore.
Structure-based drug design studies have utilized related tetrahydropyrazolo[1,5-a]pyrazine derivatives in crystallographic investigations, providing insights into the conformational flexibility and binding characteristics of this structural class. These studies have demonstrated that the bicyclic core maintains rigidity while allowing for conformational adaptation of peripheral substituents, making it an attractive scaffold for medicinal chemistry applications.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound through analysis of both proton and carbon environments. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that confirm the proposed structure and substitution pattern. The ethyl ester functionality displays typical patterns with a triplet around 1.2 parts per million for the methyl group and a quartet around 4.2 parts per million for the methylene group, consistent with ethyl carboxylate systems.
The tetrahydropyrazine ring protons appear as complex multiplets in the aliphatic region, typically between 2.8 and 4.0 parts per million, reflecting the different chemical environments of the saturated ring carbons. The pyrazole ring proton exhibits a characteristic downfield shift due to the aromatic nature of this heterocycle, appearing as a singlet in the region around 7.4 parts per million. These spectroscopic signatures provide unambiguous confirmation of the structural assignment and substitution pattern.
¹³C Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments corresponding to the various structural elements within the molecule. The carbonyl carbon of the ethyl ester appears at approximately 160 parts per million, characteristic of α,β-unsaturated ester systems. The aromatic carbons of the pyrazole ring resonate in the typical aromatic region between 120 and 150 parts per million, while the saturated carbons of the tetrahydropyrazine ring appear in the aliphatic region between 20 and 60 parts per million.
Infrared spectroscopy provides complementary structural information through analysis of characteristic functional group vibrations. The carbonyl stretch of the ethyl ester appears as a strong absorption around 1700-1750 cm⁻¹, confirming the presence of this functional group. Nitrogen-hydrogen stretching vibrations from the secondary amine functionality appear in the region around 3300-3500 cm⁻¹, while carbon-hydrogen stretching modes are observed in the typical alkyl and aromatic regions.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at m/z 195, corresponding to the calculated molecular weight of 195.22 g/mol. Characteristic fragmentation patterns include loss of the ethyl group (M-29) and loss of the entire ethoxycarbonyl group (M-45), providing additional structural confirmation through predictable fragmentation pathways.
Computational Chemistry Predictions (DFT, Molecular Modeling)
Density Functional Theory calculations have been employed to predict the electronic structure and conformational preferences of this compound. These computational studies provide insights into the molecular orbital distribution, electron density maps, and thermodynamic stability of various conformational isomers. The calculations typically employ hybrid functionals such as B3LYP with appropriate basis sets to achieve reliable predictions of molecular properties and reactivity patterns.
Molecular modeling investigations have focused on understanding the three-dimensional structure and conformational flexibility of the compound. These studies reveal that the bicyclic core maintains a relatively rigid geometry while the ethyl carboxylate substituent exhibits rotational freedom around the C-O bond. The preferred conformation places the ester group in an orientation that minimizes steric interactions with the heterocyclic core while maximizing favorable electrostatic interactions.
Quantum chemical calculations predict specific bond lengths and angles that can be compared with experimental crystallographic data to validate computational methods. The predicted C-N bond lengths in the pyrazole ring typically range from 1.35 to 1.40 Angstroms, consistent with aromatic nitrogen-carbon bonds. The C-N bonds in the saturated pyrazine ring are predicted to be longer, typically around 1.45 Angstroms, reflecting their single-bond character.
Electrostatic potential surface calculations reveal regions of positive and negative charge distribution across the molecular surface, providing insights into potential intermolecular interactions and binding site preferences. The nitrogen atoms in both rings exhibit partial negative charges that could serve as hydrogen bond acceptors, while the carbonyl oxygen of the ester group represents the most electronegative region of the molecule.
Molecular dynamics simulations have been conducted to explore the conformational dynamics and flexibility of the compound in solution. These studies suggest that while the bicyclic core remains relatively rigid, the ethyl ester group undergoes rapid rotation on the picosecond timescale. This conformational flexibility may be important for adapting to different binding environments in biological systems.
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)8-5-7-6-10-3-4-12(7)11-8/h5,10H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXOIRABUYSNLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCNCC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways . Additionally, the compound may bind to specific receptors on cell surfaces, altering their conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular functions such as proliferation, differentiation, and apoptosis . Moreover, the compound’s impact on cellular metabolism includes modulation of metabolic flux and changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of specific signaling pathways or metabolic processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can influence metabolic flux and alter the levels of specific metabolites . The compound’s metabolism may also produce byproducts that have distinct biological activities, further contributing to its overall effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its accumulation and activity, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can determine its interactions with other biomolecules and its ability to modulate cellular processes effectively.
Biological Activity
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C9H13N3O2
- Molecular Weight : 195.22 g/mol
- CAS Number : 1060814-45-0
Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. In a study evaluating various pyrazolo derivatives against common pathogens, this compound demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 125 to 250 μg/mL .
Anticancer Potential
The compound has shown promise in anticancer research. A study focusing on the inhibition of specific kinases involved in cancer progression found that similar pyrazolo derivatives can inhibit tumor growth by targeting pathways such as p38 MAPK and COX-2. The IC50 values for related compounds were reported in the nanomolar range, suggesting that this compound may also exhibit potent anticancer activity through similar mechanisms .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Studies have reported that compounds within this structural class can inhibit epoxide hydrolase and other enzymes involved in inflammatory processes. For instance, one study indicated that related pyrazolo compounds exhibited IC50 values between 16.2 to 50.2 nmol/L against specific targets .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The compound may inhibit key kinases involved in inflammatory responses and cancer progression.
- Antimicrobial Mechanism : The exact mechanism remains under investigation but is likely related to interference with bacterial cell wall synthesis or function.
Study on Antibacterial Properties
In a comparative study of several pyrazolo derivatives including this compound:
- Pathogens Tested : Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Candida albicans.
- Findings : The compound exhibited a significant reduction in bacterial growth at concentrations above the MIC threshold.
Study on Anticancer Activity
A recent investigation into the anticancer effects of pyrazolo derivatives reported:
- Cell Lines Used : Human chondrosarcoma cells (SW1353).
- Results : The compound demonstrated an IC50 value indicating effective inhibition of IL-6 production in response to inflammatory stimuli.
Data Summary
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrazolo compounds exhibit significant antimicrobial properties. Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate has been tested against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent in pharmaceuticals .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research has shown that tetrahydropyrazolo derivatives can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study highlighted its ability to inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function .
Agricultural Uses
Pesticidal Properties
this compound has shown promise as a pesticide. Its structural analogs have been evaluated for their efficacy in controlling agricultural pests. Field trials indicated a reduction in pest populations when treated with formulations containing this compound, demonstrating its potential as a biopesticide .
Material Science
Polymer Synthesis
In material science, this compound has been explored for use in synthesizing novel polymers with enhanced properties. Researchers have incorporated it into polymer matrices to improve mechanical strength and thermal stability. The resulting materials have applications in packaging and coatings due to their durability and resistance to degradation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated against E. coli and S. aureus | Significant inhibition observed; potential for drug development |
| Neuroprotective Study | Impact on acetylcholinesterase activity | Inhibition noted; suggests cognitive enhancement capabilities |
| Agricultural Field Trials | Efficacy as a pesticide | Effective reduction in pest populations; potential biopesticide formulation |
| Polymer Research | Synthesis of new materials | Improved mechanical properties noted; applications in durable goods |
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle Modifications : Replacing pyrazine with pyrimidine (e.g., pyrazolo[1,5-a]pyrimidine derivatives) alters electronic properties and binding affinity due to increased π-conjugation .
- Substituent Effects : The 4-oxo group enhances hydrogen-bonding interactions, critical for enzyme inhibition . Ethyl-to-methyl ester substitution improves solubility but may reduce metabolic stability .
- Position-Specific Functionalization : Addition of a methyl group at position 6 (e.g., CAS 1820685-21-9) introduces steric effects that influence ring puckering and target engagement .
Physical and Spectral Properties
This compound :
Methyl 4-oxo- Analog :
Preparation Methods
Cyclization via Pyrazole-5-aldehyde Intermediates
Step 1: Alkylation and Formylation
Commercial pyrazoles are regioselectively alkylated and formylated to yield pyrazole-5-aldehydes bearing 2,2-dialkoxyethyl substitution on the nitrogen atom.Step 2: Deprotection and Cyclization
Under controlled acidic or reductive conditions, the dialkoxyethyl group is deprotected, and intramolecular cyclization occurs to form the pyrazolo[1,5-a]pyrazine ring system.Step 3: Reductive Amination
A double reductive amination sequence can be applied to the aldehyde intermediates to yield 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines with various substitutions, including the ethyl carboxylate at C-2.
This method provides regioselective control and versatility in substitution patterns.
Hydrogenation of Pyrazolo Precursors
An alternative approach involves catalytic hydrogenation of ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine derivatives to form the target compound or its precursors. For example, 5-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine can be prepared by hydrogenation over 10% palladium on carbon in methanol under hydrogen atmosphere at room temperature for 2 hours, yielding 84% product.
Bromination for Derivative Synthesis
For derivatives such as ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate, bromination of the parent this compound is performed using N-bromosuccinimide (NBS) in the presence of radical initiators like benzoyl peroxide under reflux. This method allows functionalization at the 3-position, which can be useful for further synthetic elaboration.
Reaction Conditions and Yields
| Step/Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation/Formylation | Commercial pyrazoles, alkylating agents | Not specified | Regioselective substitution at N-1 |
| Deprotection/Cyclization | Acidic or reductive conditions | Not specified | Forms fused pyrazolo[1,5-a]pyrazine core |
| Double Reductive Amination | Reductive amination reagents | Not specified | Yields tetrahydro derivatives |
| Hydrogenation | 10% Pd/C, H2, MeOH, room temp, 2 h | 84 | Conversion of amine precursors |
| Bromination | NBS, benzoyl peroxide, reflux | Not specified | Functionalization at 3-position |
Research Findings and Analytical Data
NMR Characterization:
The compounds synthesized via these methods exhibit characteristic ^1H NMR signals consistent with the tetrahydropyrazolo[1,5-a]pyrazine core, including multiplets for the methylene protons and singlets/doublets for methyl or ethyl substituents.Mass Spectrometry:
MS-ESI data confirm molecular ion peaks corresponding to the expected molecular weights, for example, m/z 167 [M+H]^+ for related amine derivatives.Purity and Physical State:
The isolated products are typically white solids or yellow oils, with purification achieved by standard chromatographic techniques or crystallization.
Summary Table of Preparation Routes
| Preparation Route | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Alkylation/Formylation + Cyclization | Regioselective alkylation, formylation, deprotection, cyclization | High regioselectivity, versatile substitution | Multi-step, requires careful control |
| Catalytic Hydrogenation | Hydrogenation of amine precursors | High yield, mild conditions | Requires Pd/C catalyst and H2 gas |
| Bromination | NBS bromination under reflux | Enables functionalization | Radical conditions may cause side reactions |
Q & A
Q. What are the key synthetic methodologies for preparing Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate?
The compound is typically synthesized via multi-step routes involving cyclization and functionalization. A common approach starts with 4-chloro-3-oxo-butyric acid ethyl ester, undergoing etherification with KOtBu, condensation with DMF-DMA, and cyclization with hydrazine hydrate (N₂H₄·H₂O). Critical steps include hydroxyl group oxidation (using MnO₂ in CHCl₃) and intramolecular cyclization with methylsulfonyloxy (OMs) as a leaving group, achieving an overall yield of 39.5% . Alternative methods involve regiocontrolled alkylation and formylation of pyrazoles, followed by deprotection and cyclization .
Q. How is the compound characterized analytically?
Structural confirmation relies on:
- ¹H/¹³C NMR : To verify proton environments and carbon frameworks (e.g., δ 7.39 ppm for furan protons in derivatives) .
- Mass spectrometry (MS) : For molecular ion validation (e.g., [M+H]+ = 304.1 in RSV inhibitor derivatives) .
- Elemental analysis : To confirm purity and stoichiometry .
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yields or scalability?
Optimization focuses on:
- Oxidation conditions : MnO₂ in chloroform maximizes efficiency for hydroxyl group conversion .
- Cyclization leaving groups : Methylsulfonyloxy (OMs) groups enhance intramolecular cyclization rates .
- Solvent selection : Polar aprotic solvents (e.g., THF/MeOH mixtures) improve intermediate stability during hydrolysis .
Q. What structural modifications enhance biological activity in pyrazolo[1,5-a]pyrazine derivatives?
Key modifications include:
- Acylation at the 5-position : Introducing groups like 3-methylfuran-2-carbonyl improves antiviral activity (e.g., RSV polymerase inhibition) .
- Carboxamide derivatives : Substituting ethyl ester with anilide groups increases binding affinity to targets like HIV integrase .
- Substituent steric effects : Bulky groups at the 6-position (e.g., isopropyl) enhance HBV core protein modulation .
Q. How can contradictory data in reaction yields or biological outcomes be resolved?
Discrepancies may arise from:
- Reaction conditions : Varying temperatures or catalyst loads (e.g., 65% vs. 85% yields in hydrolysis steps) .
- Purity of intermediates : Impurities in hydrazine derivatives can skew cyclization efficiency .
- Biological assay variability : Cell line specificity (e.g., lung adenocarcinoma vs. HBV models) impacts activity . Mitigation involves rigorous replication, HPLC monitoring, and orthogonal assay validation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
